Tyrphostin AG 825

Overview

Description

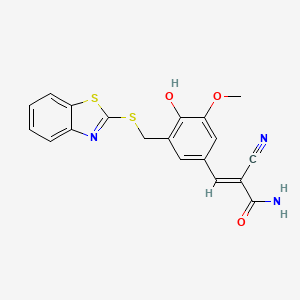

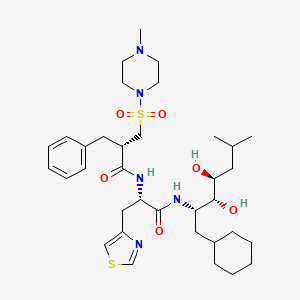

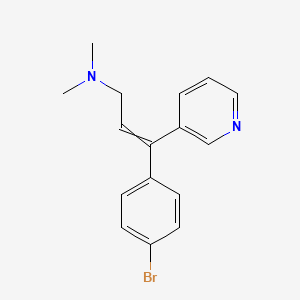

Tyrphostin AG 825 is an organic sulfide that consists of 1,3-benzothiazole-2-thiol . It acts as an epidermal growth factor receptor antagonist . It is a selective and ATP-competitive ErbB2 inhibitor which suppresses tyrosine phosphorylation, with an IC50 of 0.35 μM . AG-825 displays anti-cancer activity .

Molecular Structure Analysis

The molecular formula of Tyrphostin AG 825 is C19H15N3O3S2 . It has a molecular weight of 397.5 g/mol . The structure consists of 1,3-benzothiazole-2-thiol in which the hydrogen attached to the sulfur atom is replaced by a 5-[(1E)-3-amino-2-cyano-3-oxoprop-1-en-1-yl]-2-hydroxy-3-methoxybenzyl group .Physical And Chemical Properties Analysis

Tyrphostin AG 825 is a yellow solid . It is soluble in DMSO up to 100 mM . The molecular formula is C19H15N3O3S2 and the molecular weight is 397.47 g/mol .Scientific Research Applications

Apoptosis and Cell Cycle Regulation in Lymphoma Cells

Tyrphostins, specifically AG17, have been shown to induce apoptosis and inhibit cdk2 activity in lymphoma cells that overexpress bcl-2. This was observed in a cell line derived from a patient with immunoblastic lymphoma. The study found that AG17 caused G1 phase arrest followed by apoptosis, suggesting its potential in treating lymphoma patients resistant to chemotherapy (Palumbo et al., 1997).

Inhibition of c-Src Protein in NIH/3T3 Cells

Tyrphostins, including AG18, AG34, and AG82, have been observed to significantly decrease tyrosine phosphorylation in NIH/3T3 cells transfected with c-src/F527 gene. This study highlights the impact of tyrphostins on reducing Src protein levels and kinase activity, providing insights into their mode of action in cellular systems (Agbotounou et al., 1994).

Retarding Chronic Joint Inflammation

Tyrphostin AG490, a Janus kinase (JAK) 2 inhibitor, has been effective in reducing joint inflammation in mice. This study demonstrated that AG490 ameliorated cartilage and bone destructions, suggesting its therapeutic potential in joint degenerative disorders (Gyurkovska et al., 2014).

Protection of Neuronal Cells from Oxidative Stress

Tyrphostins, including A25 and AG126, have been found to protect nerve cells from oxidative stress-induced death, demonstrating their potential as neuroprotective agents. This study revealed that tyrphostins can act as antioxidants, mitochondrial uncouplers, and enhancers of cellular glutathione levels (Sagara et al., 2002).

Inhibition of Platelet-Derived Growth Factor-Induced Mitogenesis

Tyrphostins, specifically AG370, have been effective in blocking the platelet-derived growth factor (PDGF)-induced proliferation of human bone marrow fibroblasts. The study suggests that tyrphostins like AG370 could be useful in treating diseases involving abnormal cellular proliferation induced by PDGF (Bryckaert et al., 1992).

Insulin-Like Growth Factor-1 and Insulin Receptor Inhibition

Tyrphostins have shown effectiveness in inhibiting insulin-like growth factor-1 and insulin-stimulated cellular proliferation, highlighting their potential in exploring the precise signaling mechanisms of these hormones (Párrizas et al., 1997).

Modulation of Radiosensitivity in Breast Cancer Cells

Tyrphostin AG 1024 has been reported to enhance the radiosensitivity and induce apoptosis in human breast cancer cells. This suggests its potential as a therapeutic agent in combination with radiation therapy (Wen et al., 2001).

Inhibition of Pancreatic Cancer Cell Growth

Tyrphostins, particularly AG17, T23, and T47, have been observed to inhibit the growth of human pancreatic cancer cell lines, indicating their potential in pancreatic cancer treatment (Gillespie et al., 1993).

Suppression of Psoriatic Keratinocytes Growth

Tyrphostins, such as AG555, AG18, and AG814, have been found effective in arresting the growth of psoriatic keratinocytes in vitro, presenting new therapeutic leads for psoriasis treatment (Ben-bassat et al., 1995).

Safety And Hazards

The safety data sheet for Tyrphostin AG 825 advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . It also advises against letting the product enter drains .

Future Directions

Tyrphostin AG 825 has been shown to have therapeutic potential in neutrophilic inflammatory disease . It has also been suggested that combined inhibition of ErbB2 and nucleolin could improve breast cancer treatment efficacy . Furthermore, Tyrphostin AG 825 has been found to be preferentially toxic to prostate cancer cells that are phenotypically androgen independent .

properties

IUPAC Name |

(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)/b12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDONFLNGBQLTN-WUXMJOGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018047 | |

| Record name | (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin AG 825 | |

CAS RN |

149092-50-2, 625836-67-1 | |

| Record name | Tyrphostin AG 825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1683633.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)